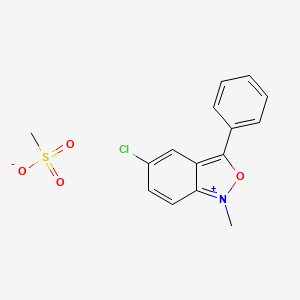
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate is a benzoxazole derivative. Benzoxazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate, a common synthetic route involves the use of 2-aminophenol as a precursor, which undergoes cyclization reactions to form the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce different substituents on the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against colorectal carcinoma.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde
- 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide
Uniqueness
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a benzoxazole ring with a methanesulfonate group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64993-97-1 |
|---|---|
Molekularformel |
C15H14ClNO4S |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
5-chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C14H11ClNO.CH4O3S/c1-16-13-8-7-11(15)9-12(13)14(17-16)10-5-3-2-4-6-10;1-5(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
MXZKDAZZGZCGPR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC(=CC2=C(O1)C3=CC=CC=C3)Cl.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


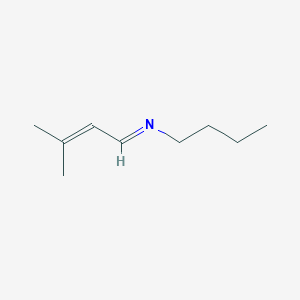
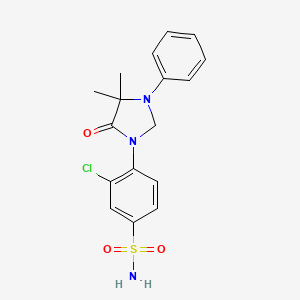
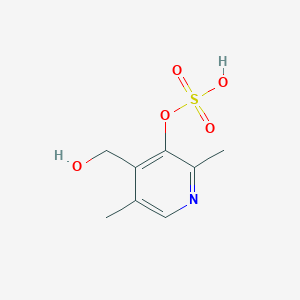

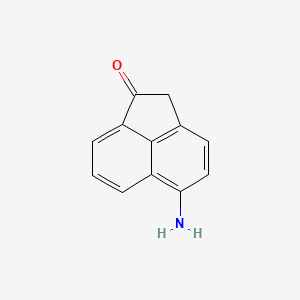
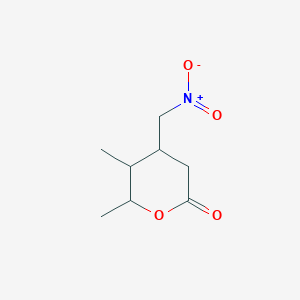
![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
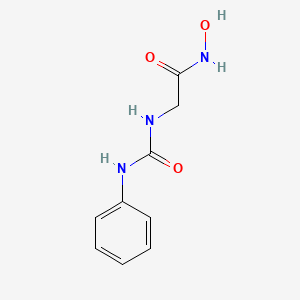
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)

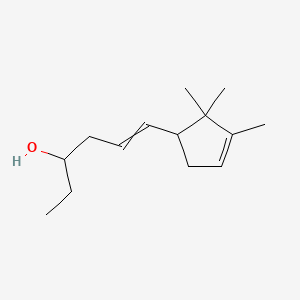
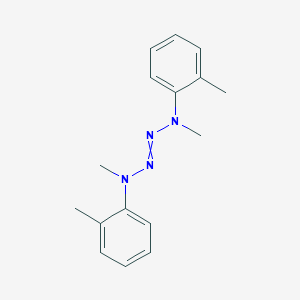
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
